[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid
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Overview
Description
[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid is a boronic acid derivative with the molecular formula C4H7BF3NO3. This compound is characterized by the presence of a trifluoromethyl group, an acetamido group, and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid typically involves the reaction of 2,2,2-trifluoro-N-methylacetamide with a boronic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic acid moiety. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid moiety can yield borate esters, while reduction of the trifluoromethyl group can produce a methyl-substituted derivative .
Scientific Research Applications
[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its performance in various applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
Methylboronic acid: Another boronic acid with a methyl group instead of a trifluoromethyl group.
2,2,2-Trifluoroethylboronic acid: A compound with a trifluoroethyl group instead of a trifluoroacetamido group.
Uniqueness
[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid is unique due to the presence of both a trifluoromethyl group and an acetamido group, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the acetamido group provides additional sites for chemical modification .
Properties
Molecular Formula |
C4H7BF3NO3 |
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Molecular Weight |
184.91 g/mol |
IUPAC Name |
[methyl-(2,2,2-trifluoroacetyl)amino]methylboronic acid |
InChI |
InChI=1S/C4H7BF3NO3/c1-9(2-5(11)12)3(10)4(6,7)8/h11-12H,2H2,1H3 |
InChI Key |
FBTZPKSQLYBUIK-UHFFFAOYSA-N |
Canonical SMILES |
B(CN(C)C(=O)C(F)(F)F)(O)O |
Origin of Product |
United States |
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